molecular formula C6H12FNO2 B13258035 Ethyl 2-amino-4-fluorobutanoate

Ethyl 2-amino-4-fluorobutanoate

Cat. No.: B13258035
M. Wt: 149.16 g/mol
InChI Key: RRMVZWGFDPGIQX-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Advanced Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their properties. nih.govsigmaaldrich.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. sigmaaldrich.comcymitquimica.com This can lead to enhanced binding affinities with biological targets. sigmaaldrich.comscimplify.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound, a crucial attribute in drug design. nih.govsigmaaldrich.com The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can also induce specific conformational preferences in a molecule, thereby influencing its biological activity. sigmaaldrich.com In medicinal chemistry, these modifications are leveraged to improve the efficacy, bioavailability, and pharmacokinetic profile of therapeutic agents. cymitquimica.comscimplify.com

Overview of Alpha-Amino Acid Esters as Pivotal Synthons in Organic Chemistry

Alpha-amino acid esters are fundamental building blocks, or synthons, in organic synthesis. chemicalbook.comchembk.com Their bifunctional nature, possessing both an amino group and a carboxyl group (in its ester form), allows for a wide array of chemical transformations. sigmaaldrich.com They are extensively used in the construction of peptides, peptidomimetics, and other complex nitrogen-containing heterocyclic compounds. synquestlabs.com The ester functionality serves as a protecting group for the carboxylic acid, enabling selective reactions at the amino group. Conversely, the amino group can be protected to allow for transformations at the ester or the alpha-carbon. sigmaaldrich.com This versatility makes them indispensable tools for the stereoselective synthesis of chiral molecules. hymasynthesis.com

Positional Context of Ethyl 2-amino-4-fluorobutanoate within the Landscape of Fluorinated Amino Acid Derivatives

This compound is an aliphatic alpha-amino acid ester. Structurally, it is a derivative of butanoic acid with an amino group at the alpha-position (C2) and a fluorine atom at the C4 position. The ethyl ester group protects the carboxylic acid. Within the broader family of fluorinated amino acids, it is distinguished by the specific placement of the fluorine atom on the side chain. This is in contrast to other variations such as alpha-fluorinated amino acids or those with fluorinated aromatic side chains. The position of the fluorine atom in this compound is critical as it is expected to influence the molecule's chemical reactivity and biological interactions.

While specific research data on this compound is not widely available in public literature, its structural features suggest its potential as a valuable synthon. It could be used in the synthesis of novel peptides and other bioactive molecules where the introduction of a fluorine atom at a specific, non-alpha position is desired to modulate properties such as lipophilicity and metabolic stability. The synthesis of such a molecule would likely involve multi-step synthetic routes common in the preparation of other non-standard amino acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

ethyl 2-amino-4-fluorobutanoate

InChI

InChI=1S/C6H12FNO2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4,8H2,1H3

InChI Key

RRMVZWGFDPGIQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCF)N

Origin of Product

United States

Molecular Structure and Conformational Analysis of Ethyl 2 Amino 4 Fluorobutanoate

Advanced Spectroscopic Characterization Techniques

The precise structure of Ethyl 2-amino-4-fluorobutanoate is determined through a combination of sophisticated spectroscopic methods. These techniques, by probing the magnetic and vibrational properties of the molecule's nuclei and bonds, respectively, allow for a comprehensive mapping of its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a multi-pronged NMR approach, including ¹H, ¹³C, ¹⁹F, and 2D NMR, is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Chemical Environment Identification

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the various types of protons and their immediate electronic surroundings within a molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as signals for the protons on the butanoate backbone. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide critical information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (ethyl)~1.2Triplet~7
CH₂ (ethyl)~4.1Quartet~7
CH (α-carbon)~3.5Multiplet-
CH₂ (β-carbon)~2.0Multiplet-
CH₂F (γ-carbon)~4.5Doublet of Triplets~47 (H-F), ~7 (H-H)
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp²) and its chemical environment.

Specific experimental ¹³C NMR data for this compound is not found in surveyed literature.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~173
CH (α-carbon)~53
CH₂ (β-carbon)~32
CH₂F (γ-carbon)~82 (J_C-F ≈ 170 Hz)
O-CH₂ (ethyl)~61
CH₃ (ethyl)~14
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Resonance and Coupling

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to neighboring protons (H-F coupling) would be key diagnostic features.

Authoritative research detailing the ¹⁹F NMR spectrum of this compound could not be located.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the sequence of protons in the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which is valuable for conformational analysis.

No specific 2D NMR experimental data for this compound has been reported in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), ester (C=O), and carbon-fluorine (C-F) bonds.

Specific IR absorption data for this compound is not available in the public record.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1735
C-F stretch1000-1400
C-O stretch (ester)1000-1300
N-H bend (amine)1550-1650

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. mdpi.com This technique allows for the confident identification of compounds by providing an experimental mass that can be compared to a calculated theoretical mass. mdpi.com For this compound (C6H12FNO2), HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Calculated Mass Spectrometric Data for this compound

Property Value
Molecular Formula C₆H₁₂FNO₂
Monoisotopic Mass 149.08521 Da
Molecular Weight 149.165 g/mol
[M+H]⁺ Ion (Calculated) 150.09299 Da
[M+Na]⁺ Ion (Calculated) 172.07493 Da

(Note: The data in this table is calculated based on the chemical formula and has not been determined from experimental HRMS measurements of this compound.)

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, effectively serving as a unique "molecular fingerprint". nih.gov It is highly sensitive to the molecular structure, symmetry, and bonding environment. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups, including the C-F, C=O (ester), C-N, and N-H bonds.

The analysis of Raman spectra is often complemented by theoretical calculations, such as Density Functional Theory (DFT), to accurately assign the observed vibrational modes. nih.govdocumentsdelivered.com For instance, studies on similar molecules like 2-amino-5-fluorobenzoic acid have successfully used DFT to interpret their vibrational spectra. documentsdelivered.com The position, intensity, and width of Raman bands are sensitive to conformational changes and intermolecular interactions. For amino acids, Raman band positions can shift with temperature changes, and new bands can emerge, indicating changes in the molecular conformation or environment. soton.ac.uk The study of these spectral features provides insight into the molecule's structure and its interactions. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Table 2: Illustrative Crystallographic Data for a Related Compound (Ethyl 4-amino-3,5-difluorobenzoate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8288 (4)
b (Å) 16.3249 (8)
c (Å) 7.3308 (4)
β (°) 108.361 (2)
V (ų) 888.81 (8)
Z 4

(Source: Data for Ethyl 4-amino-3,5-difluorobenzoate, a structurally related compound. researchgate.net)

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. ekb.eg By applying DFT, one can calculate various molecular properties and reactivity descriptors for this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org

DFT calculations can also determine the distribution of electron density, generate electrostatic potential maps to identify electron-rich and electron-poor regions, and compute parameters like ionization potential, electron affinity, and chemical hardness. nih.gov These calculations are fundamental for understanding reaction mechanisms and predicting how the molecule will interact with other chemical species. ekb.eg For instance, DFT has been used to study the hydrolysis mechanism of α-amino acid esters, providing insights into the reaction pathways. ekb.eg

| Electrostatic Potential | Maps regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org This method is particularly valuable for predicting and interpreting UV-visible absorption and emission (fluorescence) spectra. acs.orgrsc.org By simulating the electronic transitions between molecular orbitals, TD-DFT can calculate the excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. functmaterials.org.ua

For this compound, TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths of light it absorbs most strongly. mdpi.com These calculations would reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, providing a deeper understanding of its photophysical behavior. rsc.org The accuracy of TD-DFT results can be influenced by the choice of the functional and basis set, and by accounting for solvent effects using models like the Polarizable Continuum Model (PCM). functmaterials.org.ua

The flexibility of the butanoate chain in this compound means it can exist in multiple conformations. Conformational analysis, often performed using DFT calculations, is essential for identifying the most stable three-dimensional structures (conformers) of the molecule. nih.gov These calculations involve systematically rotating the single bonds in the molecule and calculating the potential energy at each step to map out the potential energy surface. acs.org

The lowest energy points on this surface correspond to the most stable conformers. The relative stability of different conformers is influenced by a balance of factors, including steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. For this compound, an intramolecular hydrogen bond could potentially form between the amino group and the ester's carbonyl oxygen or the fluorine atom, significantly influencing the preferred conformation. Understanding the conformational landscape is crucial for predicting its biological activity and its role in stereoselective synthesis. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, interactions with solvents, and potential binding modes with other molecules. For a molecule like this compound, an MD simulation would track the trajectory of each atom over time by solving Newton's equations of motion.

Expected Dynamic Behavior:

The presence of the fluorine atom at the C4 position is anticipated to have a notable impact on the molecule's conformational landscape. Fluorine's high electronegativity can lead to localized dipoles, influencing the electrostatic potential surface of the molecule. nih.gov This can result in specific intramolecular interactions, such as gauche effects, that favor certain dihedral angles and restrict the rotational freedom of the carbon backbone. acs.org The fluorine atom's steric bulk, although relatively small, would also contribute to defining the sterically allowed conformations.

An MD simulation would likely reveal the preferred rotameric states of the C2-C3 and C3-C4 bonds. The interaction between the fluorine atom and the amino and ester functional groups would be of particular interest. It is plausible that hydrogen bonding or strong dipole-dipole interactions could occur between the fluorine and the amino group's hydrogens, or influence the orientation of the ethyl ester group.

Interactions with Solvent:

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterHypothetical Value/Condition
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelTIP3P or SPC/E Water Model
System Temperature298 K (25 °C)
System Pressure1 atm
Simulation Time100 ns
Integration Time Step2 fs
EnsembleNPT (Isothermal-Isobaric)

Note: The data in this table is hypothetical as no specific MD studies for this compound were found. The parameters listed are typical for simulations of small organic molecules in an aqueous environment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Expected Intermolecular Interactions:

For a crystalline solid of this compound, a Hirshfeld surface analysis would provide a detailed picture of the non-covalent interactions holding the molecules together. The key interactions expected would involve the amino group, the ester functionality, and the fluorine atom.

Hydrogen Bonding: The primary intermolecular interactions would likely be hydrogen bonds formed by the amino group (N-H···O) with the carbonyl oxygen of the ester group on a neighboring molecule. The amino group could also potentially act as a hydrogen bond acceptor.

Fluorine Contacts: The fluorine atom would participate in various intermolecular contacts. These could include F···H interactions, which are often considered weak hydrogen bonds, as well as F···F and F···C contacts. The nature of these interactions is complex and can be either stabilizing or destabilizing depending on the geometry. nih.gov

van der Waals Forces: A significant portion of the crystal packing would also be governed by weaker van der Waals forces, particularly H···H contacts, arising from the ethyl and butyl chains.

The Hirshfeld surface would be color-mapped to indicate the different types of close contacts. For instance, red areas would highlight strong hydrogen bonding interactions, while blue would represent weaker van der Waals forces. A 2D "fingerprint plot" derived from the Hirshfeld surface would quantify the percentage contribution of each type of interaction to the total surface area, offering a clear statistical breakdown of the crystal packing forces.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted Contribution (%)
H···H~30-40%
O···H/H···O~20-30%
N···H/H···N~10-15%
F···H/H···F~5-10%
C···H/H···C~5-10%
F···F<5%
Other<5%

Note: The data in this table is a prediction based on typical values for similar organic molecules containing amino, ester, and fluoro groups, as no specific Hirshfeld surface analysis for this compound was found in the searched literature.

Applications of Ethyl 2 Amino 4 Fluorobutanoate As a Synthetic Building Block

Utilization in Peptide Synthesis and Peptide Mimetic Development

The incorporation of fluorinated non-natural amino acids like the derivative of Ethyl 2-amino-4-fluorobutanoate into peptides is a key strategy for developing peptide mimetics with enhanced properties. The fluorine atom can influence the secondary structure of peptides and increase their resistance to proteolytic degradation. nih.govmdpi.com The stereoelectronic effects of fluorine, when positioned near the peptide backbone, can stabilize specific conformations, such as β-turns or helical structures, which can be crucial for biological activity. nih.gov

The synthesis of peptides using this building block typically involves standard solid-phase or solution-phase peptide coupling protocols. The amino group of this compound is first protected, commonly with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, to allow for controlled, sequential addition to a peptide chain. The resulting fluorinated peptides are studied for their enhanced stability and altered receptor-binding affinities.

Chemical Transformations to Novel Fluorinated Amino Acid Derivatives

The functional groups of this compound provide a platform for a variety of chemical transformations, leading to novel fluorinated amino acid derivatives with potential applications in drug discovery.

The primary amino group and the ester functionality of this compound make it an ideal substrate for constructing heterocyclic rings. For instance, it can undergo condensation reactions to form substituted thiazoles and thiophenes. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone, can be adapted by using the amino group of the fluorobutanoate derivative to react with appropriate reagents to form an aminothiazole ring system. nih.gov Similarly, the Gewald aminothiophene synthesis, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, can be modified to utilize the reactivity of the amino ester to produce substituted thiophenes. sigmaaldrich.com The synthesis of pyridines and oxadiazoles (B1248032) can also be envisioned through multi-component reactions where the amino ester serves as the amine source.

Table 1: Examples of Heterocyclic Synthesis from Amino Esters

HeterocycleGeneral Synthetic MethodRole of Amino Ester
Thiazole Hantzsch SynthesisProvides the N-C fragment of the thiazole ring through reaction with a thiocarbonyl compound and a subsequent cyclization partner.
Thiophene Gewald SynthesisActs as the nucleophilic component, reacting with a carbonyl compound and sulfur to form the aminothiophene core.
Pyridine Hantzsch Dihydropyridine SynthesisServes as the nitrogen source in a condensation reaction with a β-ketoester and an aldehyde.
Oxadiazole Acylhydrazide CyclizationThe amino group can be converted to a hydrazide, which then cyclizes with a carboxylic acid derivative to form the oxadiazole ring.

Further derivatization of this compound can yield phosphorylated and carbamoyl (B1232498) analogs. Phosphorylated amino acids are important as enzyme inhibitors and mimics of phosphorylated protein residues. The synthesis can be achieved by reacting the amino group with a phosphorylating agent, such as diethyl chlorophosphate, under basic conditions. A more complex approach involves the synthesis of phosphonoglutamic acid derivatives through methods like a base-catalyzed Mannich addition involving a chiral N-(tert-butylsulfinyl)difluoro(phosphoryl)imine and a glycinate-derived Schiff base, a strategy that could be adapted for this compound. nih.gov

Carbamoyl derivatives can be prepared by reacting the primary amine of this compound with an isocyanate or by a two-step process involving reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine. These derivatives are of interest in creating urea-based peptidomimetics or small molecule inhibitors.

While this compound contains a monofluorinated side chain, it serves as a model for the synthesis of analogs with different degrees of fluorination (e.g., difluoro or trifluoro). mdpi.com Synthetic strategies often start with different fluorinated building blocks. rsc.orgpsu.edu For example, a β,β-difluoroglutamic acid has been synthesized from a difluorinated aldehyde via a nitroaldol reaction. psu.edu The principles learned from the chemistry of this compound can be applied to these more highly fluorinated systems to explore the effects of increased fluorine content on molecular properties.

Development of Versatile Small Molecule Scaffolds for Chemical Libraries

This compound is an excellent scaffold for the construction of small molecule libraries for high-throughput screening. Its three main points of diversity—the amine, the ester, and the fluorinated side chain—allow for the rapid generation of a large number of analogs. The amino group can be acylated, alkylated, or used in reductive amination. The ester can be hydrolyzed to the carboxylic acid and coupled with a wide variety of amines, or it can be reduced to the corresponding alcohol for further modification. This scaffold-based approach enables the systematic exploration of chemical space around a core fluorinated amino acid structure to identify new biologically active compounds.

Precursor for Radiolabeled Probes (e.g., 18F Tracers)

One of the most significant applications of fluorinated amino acids is in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.gov The non-radioactive fluorine atom in this compound can be replaced with the positron-emitting isotope Fluorine-18 (¹⁸F). These ¹⁸F-labeled amino acids are valuable tracers for imaging metabolic processes, particularly in oncology, as many tumors exhibit increased amino acid transport. nih.govnih.gov

A notable example is the development of tracers like (2S,4S)4–[¹⁸F]FPArg ([¹⁸F]-labeled fluorinated arginine), for which a stable precursor is required. nih.gov The synthesis of such precursors often involves multi-step sequences where a leaving group is installed at the 4-position of a protected amino acid scaffold, which is then displaced by [¹⁸F]fluoride in the final radiolabeling step. The synthetic routes developed for this compound and its derivatives are directly applicable to the preparation of these essential precursors for clinical and preclinical PET imaging. nih.gov

Biological Studies and Mechanistic Insights Involving Ethyl 2 Amino 4 Fluorobutanoate and Its Derivatives

Investigation of Biochemical Pathways and Enzyme Substrate Recognition

The study of fluorinated amino acids like Ethyl 2-amino-4-fluorobutanoate provides valuable insights into biochemical pathways. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, making it a useful tool in drug design. nih.govmdpi.com

While direct studies on this compound are limited, research into the Alanine-Serine-Cysteine Transporter 2 (ASCT2) provides a framework for understanding its potential interactions. ASCT2, a transporter for neutral amino acids, is a key pharmacological target, particularly in cancer, due to its role in supplying cancer cells with essential amino acids like glutamine. researchgate.netnih.gov

Research has shown that the ASCT2 binding site can accommodate amino acids with short side chains. nih.gov Notably, inhibitors have been developed based on the 2,4-diaminobutyric acid (DAB) scaffold, a close structural analog of 2-amino-4-fluorobutanoic acid. nih.govnih.gov This suggests that compounds like this compound, which share a similar backbone, could potentially interact with the ASCT2 binding site. Studies on related basic amino acids have demonstrated that they can elicit currents in ASCT2-expressing cells, indicating binding and activation of the transporter. nih.gov

The incorporation of fluorine into amino acid structures is a known strategy for creating enzyme inhibitors. mdpi.com One of the most significant potential metabolic fates of some fluorine-containing compounds is the production of fluoroacetic acid, which can enter the Krebs cycle and inhibit the enzyme aconitase, thereby disrupting cellular energy metabolism. nih.gov While this specific pathway has not been documented for this compound, it remains a critical consideration for fluorinated aliphatic compounds.

The metabolism of fluorinated compounds by cytochrome P450 (P450) enzymes is a key area of research. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site on a drug molecule is a common strategy to decrease its degradation by P450 enzymes, thereby improving metabolic stability. nih.govnih.gov Studies on various drugs have shown that fluorinated analogs can be significantly more stable than their non-fluorinated parent compounds. nih.gov However, the metabolism of some per- and polyfluoroalkyl substances (PFAS) has been shown to alter the expression and function of cytochrome P450 enzymes. mdpi.com The ester functional group in this compound would also be susceptible to hydrolysis by lipase (B570770) and esterase enzymes, releasing the parent amino acid, 2-amino-4-fluorobutanoic acid, which would then be the primary active molecule.

Molecular Interactions with Biological Receptors and Targets (e.g., Metabotropic Glutamate (B1630785) Receptors, EGFR)

Metabotropic glutamate receptors (mGluRs) are crucial for modulating synaptic transmission and plasticity in the central nervous system and are activated by the neurotransmitter glutamate. nih.gov These receptors can interact with a wide range of ligands. While there is no direct evidence of this compound binding to mGluRs, the study of glutamate analogs is central to understanding mGluR function. The interaction between ionotropic and metabotropic glutamate receptors is known to regulate important downstream signaling cascades, such as the phosphorylation of the transcription factor CREB. nih.gov Given its structural similarity to glutamate, the parent acid (2-amino-4-fluorobutanoic acid) could be hypothesized to interact with glutamate receptors, though this requires experimental validation.

Antiproliferative Activity and Induction of Apoptosis in Cellular Models

Numerous studies have demonstrated that derivatives of fluorinated amino compounds can possess significant antiproliferative activity. Two series of novel 2-substituted-4-amino-6-halogenquinolines were synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov The results showed that most of these compounds exhibited good to excellent antiproliferative effects. nih.gov Similarly, fluorinated derivatives of the natural product Parthenolide have been developed and tested, with some analogs retaining biological activity comparable to the parent compound. nih.gov Other research has focused on synthesizing novel 4-aminoquinoline (B48711) derivatives, with many showing potent activity against the MCF-7 breast cancer cell line. researchgate.net

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Representative 2-Arylvinylquinoline Derivatives Against Human Cancer Cell Lines. nih.gov
CompoundH-460 (Lung)HT-29 (Colon)HepG2 (Liver)SGC-7901 (Stomach)
8a0.141.420.893.24
8c0.121.050.742.16
8e0.030.550.331.24
8h0.090.880.621.97
Gefitinib (Control)5.58>108.63>10

Antimicrobial and Antifungal Activity in Microbiological Assays

There is currently a lack of specific data in the reviewed scientific literature concerning the antimicrobial or antifungal properties of this compound. The evaluation of this compound in microbiological assays would be necessary to determine its spectrum of activity against various bacterial and fungal strains.

In Silico Approaches for Predicting Biological Interactions and Binding Modes

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the computational methodologies applied to its structural analogs—fluorinated amino acids and their derivatives—provide a robust framework for predicting its biological interactions and binding modes. Computational chemistry has become an indispensable tool in medicinal chemistry and chemical biology for understanding how the unique properties of fluorine can modulate the activity of bioactive molecules. nih.govrsc.org The rational design of ligands containing fluorine is often challenging, as its effects on binding energies and interactions can be difficult to predict without computational assistance. nih.gov

In silico techniques are employed to model and simulate the behavior of these compounds at the molecular level, offering insights that are complementary to experimental data. These methods range from quantum mechanics (QM) to molecular mechanics (MM) and are often used in a hybrid QM/MM approach to balance accuracy and computational cost. nih.gov For fluorinated amino acid derivatives, these approaches are crucial for elucidating conformational preferences, predicting binding affinities to protein targets, and identifying key intermolecular interactions that govern biological activity. dtic.milnih.gov

Molecular Docking and Scoring

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives similar to this compound, docking simulations can reveal plausible binding poses within an enzyme's active site. For instance, studies on other fluorinated compounds have successfully used docking to understand their inhibitory mechanisms. The process involves scoring functions that estimate the binding affinity, often represented as a docking score or binding energy, which helps in ranking potential drug candidates. frontiersin.org

Molecular Dynamics (MD) Simulations

To overcome the static nature of molecular docking, Molecular Dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.gov This allows for the assessment of the stability of the binding pose predicted by docking and reveals the flexibility of both the ligand and the protein. nih.gov For fluorinated peptides, MD simulations have been used to understand how fluorination affects conformational flexibility and interactions with biological membranes. nih.gov These simulations can highlight the role of fluorine in forming specific interactions, such as hydrogen bonds or favorable contacts with aromatic residues, and how it influences the surrounding water network, which can be critical for binding affinity. nih.govacs.org

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

To refine the binding affinity predictions from docking, methods like Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are frequently used. frontiersin.orgnih.gov These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD simulation. nih.gov The total binding free energy is calculated by summing the molecular mechanics energy in the gas phase and the solvation free energy. frontiersin.org This approach provides a more accurate estimation of the binding affinity than docking scores alone and can decompose the energy to identify the key residues and forces driving the interaction. frontiersin.orgnih.gov Studies on various fluorinated ligands have shown that these methods can successfully reproduce and rationalize experimental findings. nih.govnih.gov

The table below illustrates the kind of data generated from MM/GBSA analyses, showing the calculated binding free energies and their constituent energy terms for hypothetical ligands.

Table 1: Example of MM/GBSA Binding Free Energy Calculation Data

Compound Docking Score (kcal/mol) ΔG_bind (MM/GBSA) (kcal/mol) ΔE_vdw (kcal/mol) ΔE_elec (kcal/mol) ΔG_solv (kcal/mol)
Ligand A (Non-fluorinated) -7.5 -40.5 -45.2 -20.8 25.5
Ligand B (Fluorinated) -8.2 -45.1 -48.9 -25.3 29.1

This table is illustrative. ΔE_vdw refers to van der Waals energy, ΔE_elec to electrostatic energy, and ΔG_solv to the solvation free energy. ΔG_bind is the calculated binding free energy.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For fluorinated amino acid derivatives, QSAR models can be developed to predict their inhibitory activity against a specific enzyme. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. researchgate.net A statistically significant QSAR model can be a powerful tool for guiding the design of more potent derivatives. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 2 Amino 4 Fluorobutanoate

Development of Next-Generation Catalytic Methods for Enhanced Stereocontrol

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount. For ethyl 2-amino-4-fluorobutanoate, which possesses a stereocenter at the α-carbon, achieving precise control over the three-dimensional arrangement of its atoms is crucial for its interaction with biological targets.

Future research will likely focus on the development of novel catalytic systems that can provide high yields and excellent enantioselectivity in the synthesis of this compound. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov Catalysts such as chiral phosphoric acids, squaramides, and cinchona alkaloids have shown success in promoting enantioselective reactions for the synthesis of other fluorinated amino acids and could be adapted for this specific target. nih.gov For instance, organocatalyzed addition reactions of α-fluorinated nucleophiles to imines or other electrophiles represent a promising strategy. dntb.gov.ua

Transition metal catalysis also offers a versatile platform for stereocontrolled synthesis. nih.gov Complexes of metals like iridium, rhodium, and palladium with chiral ligands have been successfully employed in the asymmetric hydrogenation of prochiral precursors to afford enantioenriched amino acids. The development of new chiral ligands specifically designed to accommodate the electronic and steric properties of fluorinated substrates will be a key area of investigation. researchgate.net Furthermore, the use of phase-transfer catalysis with chiral catalysts presents another viable route for the enantioselective synthesis of fluorinated α-amino acids under mild conditions. nih.gov

A summary of potential catalytic approaches is presented in the table below:

Catalytic ApproachPotential Catalysts/LigandsKey Advantages
OrganocatalysisChiral Phosphoric Acids, Squaramides, Cinchona AlkaloidsMetal-free, mild reaction conditions, high enantioselectivity. nih.govnih.gov
Transition Metal CatalysisIridium, Rhodium, Palladium with Chiral LigandsHigh turnover numbers, broad substrate scope. researchgate.net
Phase-Transfer CatalysisChiral Quaternary Ammonium Salts, Crown EthersMild conditions, operational simplicity. nih.gov

Exploration of Novel Biological Applications Beyond Current Research

The structural similarity of this compound to GABA suggests its potential as a modulator of GABAergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. While its primary role is anticipated to be within the central nervous system, emerging research into the diverse functions of fluorinated amino acids suggests that the biological applications of this compound could extend far beyond this initial scope. numberanalytics.com

Future investigations should explore the pharmacological profile of this compound and its derivatives against a broader range of biological targets. For example, fluorinated amino acids have shown potential as anticancer agents. nih.gov The synthesis and evaluation of derivatives of this compound for their cytotoxic activity against various cancer cell lines could uncover new therapeutic opportunities. mdpi.com Additionally, the incorporation of fluorine can enhance the metabolic stability and bioavailability of peptides, making fluorinated amino acids valuable building blocks for the development of novel peptide-based therapeutics, including antibiotics and antivirals. numberanalytics.comprinceton.edu

The unique properties of the fluorine atom also make it a valuable tool for in vivo imaging. The development of ¹⁸F-labeled this compound could enable its use as a positron emission tomography (PET) tracer to study its distribution and target engagement in living organisms, providing crucial insights into its mechanism of action and potential for diagnostic applications. nih.gov

Potential ApplicationResearch FocusRationale
OncologyCytotoxicity screening against cancer cell lines.Fluorinated compounds have demonstrated anticancer properties. nih.gov
Infectious DiseasesSynthesis of peptide derivatives for antimicrobial testing.Fluorination can enhance the stability and efficacy of peptide-based drugs. numberanalytics.com
In Vivo ImagingDevelopment of ¹⁸F-labeled analogs for PET studies.To visualize the biodistribution and target interaction in real-time. nih.gov

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties and interactions with biological systems. For this compound, advanced computational methods can provide valuable insights that guide experimental efforts.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its interactions with target proteins, such as GABA receptors or transporters. fu-berlin.de These simulations can help to elucidate the binding mode and predict the affinity of different stereoisomers, aiding in the design of more potent and selective analogs. Furthermore, computational studies can shed light on the impact of fluorination on the molecule's physicochemical properties, such as its pKa, lipophilicity, and membrane permeability, which are critical for its pharmacokinetic profile. dtic.milnih.gov

In the context of catalyst development, computational modeling can be used to predict the transition state geometries of catalytic reactions, providing a deeper understanding of the factors that govern stereoselectivity. This knowledge can then be used to design more effective chiral catalysts for the synthesis of enantiopure this compound. Quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) methods can be particularly useful for studying reaction mechanisms at the atomic level.

Computational MethodApplicationExpected Outcome
Molecular Dynamics (MD)Simulating protein-ligand interactions.Understanding of binding modes and affinity. fu-berlin.de
Quantum Mechanics (QM)Calculating electronic properties and reaction pathways.Prediction of reactivity and stereoselectivity.
QM/MMModeling enzymatic reactions.Insights into the mechanism of action of potential enzyme targets. nih.gov

Integration of Sustainable Synthesis and Green Chemistry Principles in Production

Future research in this area should focus on several key aspects. The use of enzymatic catalysis, for instance, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.comnih.gov Lipases and other enzymes can be employed for the stereoselective synthesis or resolution of chiral amino esters under mild conditions, often in aqueous media. mdpi.com The development of robust and reusable biocatalysts will be a significant step towards a more sustainable production process. researchgate.net

The principles of atom economy and waste reduction are also central to green chemistry. researchgate.net The design of synthetic routes that maximize the incorporation of all starting materials into the final product and minimize the generation of byproducts is a key objective. This can be achieved through the use of catalytic reactions, one-pot procedures, and continuous flow processes. researchgate.net Furthermore, the selection of greener solvents and reagents, and the development of efficient purification methods that reduce solvent consumption, will be crucial for minimizing the environmental footprint of the manufacturing process. pfizer.comresearchgate.net The application of green chemistry metrics, such as Process Mass Intensity (PMI), can be used to quantify the environmental impact of a synthetic route and guide the development of more sustainable alternatives. researchgate.net

Green Chemistry PrincipleApplication in SynthesisBenefit
BiocatalysisUse of enzymes (e.g., lipases) for stereoselective synthesis. mdpi.comHigh selectivity, mild conditions, reduced waste. nih.gov
Atom EconomyDesign of one-pot and catalytic reactions. researchgate.netMaximizes incorporation of starting materials into the product.
Safer Solvents and ReagentsReplacement of hazardous solvents with greener alternatives. pfizer.comReduced environmental impact and improved safety.
Process IntensificationImplementation of continuous flow chemistry.Improved efficiency, safety, and scalability.

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Reconcile differences by evaluating force field accuracy (e.g., AMBER vs. CHARMM), solvation models, or protonation states in silico. Experimental validation via mutagenesis (e.g., Ala-scanning of target active sites) identifies critical residues. Report both datasets transparently, highlighting limitations like ligand flexibility in docking .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC50_{50}. Bootstrap resampling assesses confidence intervals. For non-monotonic responses, model selection (AIC criteria) compares one-site vs. two-site binding models. Outliers are evaluated via Grubbs’ test .

Safety and Compliance

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Guidance : Follow GHS Category 2 (skin irritation) protocols:
  • PPE: Nitrile gloves, lab coat, safety goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill Management: Absorb with inert material (vermiculite) and dispose as halogenated waste.
  • First Aid: Flush eyes with water for 15 minutes; seek medical evaluation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.